2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE
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Overview
Description
2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 4-chlorophenylacetic acid with an appropriate acylating agent to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-amino-4-ethyl-5-methylthiophene-3-carboxamide under suitable conditions to form the desired compound.
The reaction conditions for these steps may vary, but common reagents and solvents used include thionyl chloride for acylation and anhydrous solvents such as dichloromethane or tetrahydrofuran for amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines or thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE
- 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE
- 2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE
Uniqueness
The uniqueness of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-3-12-9(2)22-16(14(12)15(18)21)19-13(20)8-10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRXSPXOXIQGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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